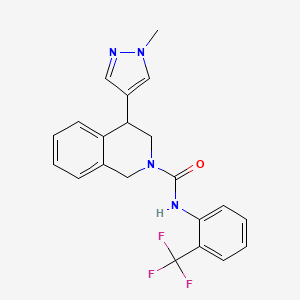

4-(1-methyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

This compound features a 3,4-dihydroisoquinoline core substituted with a 1-methylpyrazole group at position 4 and a carboxamide linkage to a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl group on the phenyl ring may improve metabolic stability and lipophilicity, while the pyrazole moiety could contribute to hydrogen bonding or π-π stacking interactions in biological targets.

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O/c1-27-11-15(10-25-27)17-13-28(12-14-6-2-3-7-16(14)17)20(29)26-19-9-5-4-8-18(19)21(22,23)24/h2-11,17H,12-13H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAJQNDKXRZQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-methyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of isoquinoline derivatives characterized by a pyrazole moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 321.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Tumor Growth : It has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell cycle regulation and apoptosis. For instance, studies have demonstrated its efficacy against glioblastoma multiforme by modulating tumor-associated macrophages through inhibition of the colony-stimulating factor 1 receptor (CSF-1R) .

- Antimicrobial Properties : The compound has demonstrated potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. In vitro studies revealed low minimum inhibitory concentrations (MICs), indicating strong bactericidal effects. Moreover, it was effective in inhibiting biofilm formation, which is crucial for treating persistent bacterial infections .

- Anti-inflammatory Effects : The pyrazole derivative has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Table 1: Biological Activity Summary

Case Studies

Case Study 1: Glioblastoma Treatment

In a controlled study, the administration of the compound in mouse models demonstrated significant tumor reduction compared to control groups. The mechanism involved the inhibition of CSF-1R, leading to decreased macrophage infiltration in tumors, which is critical for tumor growth and metastasis.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties against various bacterial strains. The compound showed a high efficacy rate against Staphylococcus aureus, with an MIC as low as 0.5 µg/mL. Furthermore, time-kill assays confirmed its rapid bactericidal action, making it a candidate for further development as an antibiotic agent.

Scientific Research Applications

Medicinal Applications

Research indicates that compounds related to this structure exhibit significant biological activities, particularly in the fields of antimicrobial and anti-inflammatory treatments.

Antimicrobial Activity

A study highlighted the synthesis of derivatives containing trifluoromethyl phenyl groups, which demonstrated potent antibacterial properties against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy against Gram-positive bacteria while maintaining low toxicity to human cells . This suggests that the compound could be developed as a new class of antimicrobials.

Anti-inflammatory Properties

Compounds with similar structural features have been investigated for their anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways . The incorporation of the trifluoromethyl group may enhance the compound's potency and selectivity.

Agrochemical Applications

Beyond medicinal uses, there is growing interest in the agrochemical potential of pyrazole derivatives. Their application as pesticides has been explored due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms . This dual functionality could make compounds like 4-(1-methyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide valuable in sustainable agriculture.

Synthesis and Characterization

The synthesis of this compound generally involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. The results showed that those with trifluoromethyl substitutions exhibited enhanced activity against various bacterial strains, particularly S. aureus and Enterococcus faecalis. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Case Study 2: Inflammation Inhibition

Another research effort focused on evaluating the anti-inflammatory properties of related compounds. The findings suggested that these pyrazole derivatives could significantly reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analog 1: 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide ()

- Core Structure: Quinoline (fully aromatic) vs. dihydroisoquinoline (partially saturated).

- Substituents :

- Pyrazole: 1-ethyl vs. 1-methyl in the target compound.

- Carboxamide Linkage: Connects to a triazole ring substituted with a 3-(trifluoromethyl)benzyl group, contrasting with the direct 2-(trifluoromethyl)phenyl group in the target.

Structural Analog 2: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()

- Core Structure: Chromene-oxo-pyrazolo[3,4-d]pyrimidine hybrid vs. dihydroisoquinoline.

- Substituents :

- Fluorinated aromatic systems (chromene and fluorophenyl) vs. trifluoromethylphenyl.

- Benzamide linkage to an isopropyl group vs. a carboxamide to a phenyl group.

- Key Differences :

- The chromene-pyrazolopyrimidine system is more complex and likely targets nucleotide-binding domains (e.g., kinases).

- Fluorine atoms may enhance metabolic stability but reduce solubility compared to the trifluoromethyl group in the target compound.

Structural Analog 3: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

- Core Structure: Pyrazolo[3,4-b]pyridine vs. dihydroisoquinoline.

- Substituents: Dual pyrazole/pyridine hybridization vs. a single pyrazole on dihydroisoquinoline. Ethyl and methyl groups on pyrazole vs. methyl in the target compound.

- Key Differences :

- The pyrazolopyridine core is smaller and more electron-deficient, possibly favoring interactions with hydrophobic binding pockets.

- The absence of a trifluoromethyl group reduces electronegativity and may limit target selectivity.

Comparative Data Table

Key Findings and Implications

- Trifluoromethyl Role : The 2-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, a feature shared with ’s compound but absent in ’s analog.

- Substituent Impact : Methyl vs. ethyl groups on pyrazole ( vs. target) could influence steric hindrance and metabolic degradation rates.

Limitations : Direct pharmacological comparisons are hindered by the absence of bioactivity data for the target compound. Further studies on solubility, binding affinity, and metabolic stability are required.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can intermediates be characterized?

The compound’s synthesis typically involves cyclocondensation and coupling reactions. For example, pyrazole-containing intermediates are often synthesized via condensation of phenylhydrazine derivatives with carbonyl compounds, followed by functionalization with trifluoromethyl groups. Key intermediates should be characterized using:

Q. What spectroscopic methods are critical for structural elucidation?

Use a combination of:

- ¹H/¹³C NMR to assign aromatic protons and trifluoromethyl groups.

- FT-IR to confirm carboxamide C=O stretching (~1650–1700 cm⁻¹).

- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in structurally similar pyrazole-carboxamides .

Q. How can researchers optimize solubility and bioavailability during early-stage development?

- Salt formation : Use trifluoroacetic acid or HCl to improve aqueous solubility.

- Co-solvent systems : Ethanol/PEG 400 mixtures enhance solubility for in vitro assays .

- Prodrug strategies : Esterification of the carboxamide group (e.g., ethyl ester derivatives ).

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target binding?

- Molecular docking : Screen derivatives against target proteins (e.g., kinase domains) using software like AutoDock Vina. Focus on optimizing hydrogen bonding with the carboxamide group and π-π stacking of the dihydroisoquinoline core .

- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with IC₅₀ values to predict activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

- Metabolite analysis : LC-MS/MS to detect active metabolites that may explain discrepancies .

Q. How can stability studies under varying conditions inform formulation development?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via:

| Condition | Degradation Pathway | Analytical Method |

|---|---|---|

| Acidic (pH 1.2) | Hydrolysis of carboxamide | HPLC-DAD |

| Oxidative (H₂O₂) | Oxidation of pyrazole methyl | LC-HRMS |

Q. What mechanistic insights can be gained from studying trifluoromethyl group interactions?

- Fluorine NMR (¹⁹F-NMR) : Track trifluoromethyl group dynamics in solution.

- Crystallography : Resolve C-F⋯H bonds in protein-ligand complexes to quantify hydrophobic interactions .

- Isothermal titration calorimetry (ITC) : Compare binding entropy/enthalpy contributions of CF₃ vs. CH₃ substituents .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

- Catalytic optimization : Use Pd/Cu catalysts for Ullmann-type couplings (e.g., aryl-amine bonds) .

- Microwave-assisted synthesis : Reduce reaction time for cyclocondensation steps (e.g., from 24h to 1h ).

Q. What analytical workflows validate purity in complex mixtures?

- 2D-LC (LC×LC) : Separate co-eluting impurities using orthogonal columns (e.g., C18 + HILIC).

- NMR-based quantification : Use qNMR with maleic acid as an internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.